molecular formula C10H11NO3 B074420 4-Acetylphenyl methylcarbamate CAS No. 1135-43-9

4-Acetylphenyl methylcarbamate

Cat. No. B074420
CAS RN: 1135-43-9
M. Wt: 193.2 g/mol
InChI Key: RLEQDIMSXBUMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetylphenyl methylcarbamate is a chemical compound with the linear formula C10H11NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of novel N-arylcarbamates from 4-formylphenyl-N-phenylcarbamate (aldehyde I) has been studied . The reaction of hydroxy-substituted benzaldehydes with phenylisocyanate is known to take various pathways depending on the mutual location of the hydroxy and aldehyde groups on the benzene ring .


Molecular Structure Analysis

The molecular structure of 4-Acetylphenyl methylcarbamate is represented by the linear formula C10H11NO3 . It has a molecular weight of 193.204 .


Chemical Reactions Analysis

The reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition, resulting in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones, enables efficient synthesis of the Michael adduct in a single step with satisfactory overall yield .

Scientific Research Applications

Polymeric and Solid Lipid Nanoparticles for Agricultural Applications

Solid lipid nanoparticles and polymeric nanocapsules, incorporating carbamates such as Methyl-2-benzimidazole carbamate (MBC), have been developed for the sustained release of fungicides in agriculture. These nanocarriers offer advantages like improved release profiles, reduced environmental toxicity, and enhanced efficiency in preventing fungal diseases in plants (E. Campos et al., 2015).

Organic Chemistry and Synthesis

In organic chemistry, the condensation of methyl 4-acetylphenylcarbamate with various compounds has been explored to create heterocyclic structures. This process has led to the development of compounds with potential applications in medicinal chemistry and material science (A. V. Velikorodov et al., 2010).

Drug Intermediate Synthesis

4-(Methylthio)acetophenone, a crucial intermediate in drug synthesis, has been produced using Friedel–Crafts acylation with acetyl chloride. This method emphasizes the importance of 4-Acetylphenyl methylcarbamate derivatives in synthesizing important pharmaceutical compounds (G. Yadav & R. Bhagat, 2005).

Environmental and Analytical Chemistry

The isolation, purification, and determination of organic pollutants in water and biological samples have been improved by methodologies utilizing carbamate compounds. This research area focuses on developing more efficient and sensitive techniques for environmental monitoring and safety assessment (R. Gadzała-Kopciuch et al., 2008).

Novel Dual Inhibitors for Alzheimer's Disease

Research into carbamate derivatives has led to the discovery of compounds that act as dual inhibitors of acetylcholine esterase (AChE) and monoamine oxidase (MAO). These findings have significant implications for developing new treatments for Alzheimer's disease, highlighting the therapeutic potential of carbamate derivatives (J. Sterling et al., 2002).

Safety And Hazards

The safety data sheet for 4-Acetylphenyl methylcarbamate can be viewed and downloaded for free at Echemi.com . It includes hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

properties

IUPAC Name

(4-acetylphenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)8-3-5-9(6-4-8)14-10(13)11-2/h3-6H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEQDIMSXBUMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280713
Record name 4-acetylphenyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetylphenyl methylcarbamate

CAS RN

1135-43-9
Record name NSC18137
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-acetylphenyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ACETYLPHENYL N-METHYLCARBAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.